4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Ligand efficiency Fragment-like properties Lead optimization

Sourcing a well-characterized, minimal furazan-benzamide fragment for STAT3 drug discovery is challenging due to the scarcity of 1,2,5-oxadiazole scaffolds in commercial libraries. 4-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 866248-35-3) directly addresses this gap. • Occupies an underexplored structural niche distinct from MD77 (4-CF3/4-Cl) and antiplasmodial series. • MW 283 g/mol-~98 Da lighter than MD77-providing ample room for vector-based elaboration. • Serves as a baseline comparator for para-substituent SAR scans and a ¹⁹F NMR probe for docking validation.

Molecular Formula C15H10FN3O2
Molecular Weight 283.26 g/mol
Cat. No. B12116894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Molecular FormulaC15H10FN3O2
Molecular Weight283.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H10FN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)
InChIKeyIGFIDHABDDLKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: Chemical Overview


4-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (MF: C₁₅H₁₀FN₃O₂; MW: 283.26 g/mol) is a synthetic 1,2,5-oxadiazole (furazan) derivative bearing a 4-fluorobenzamide moiety at ring position 3 and an unsubstituted phenyl group at position 4 . The 1,2,5-oxadiazole scaffold, though less exploited in medicinal chemistry than its 1,2,4- and 1,3,4-oxadiazole regioisomers, has yielded validated leads including the direct STAT3 inhibitor MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) and the antiplasmodial candidate MMV665805 [1][2]. This compound occupies a distinct, underexplored region of furazan chemical space characterized by the combination of an electron-withdrawing 4-fluorobenzamide with a sterically minimal, unsubstituted 4-phenyl ring – a substitution pattern not represented in the most advanced furazan lead series published to date.

Scaffold space Underexplored 1,2,5-oxadiazole with distinct 4-fluorobenzamide / unsubstituted 4-phenyl substitution
Fragment fit Low molecular weight supports ligand efficiency-driven lead optimization workflows
Probe context Unsubstituted 4-phenyl ring enables baseline SAR for para-substituent scans

4-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: Procurement Specificity


Within the 1,2,5-oxadiazole benzamide class, biological activity is exquisitely sensitive to both the nature of the 4-substituent on the oxadiazole ring and the benzamide para-substituent. In the antiplasmodial series, replacing the 3,4-diethoxyphenyl group with a simple phenyl or thiophene reduced activity 47- to 57-fold [1]. In the antiproliferative MD77 series, inversion of the para-substituents between the two phenyl rings (generating a regioisomer) produced the most potent compound in the panel, with expanded activity against MCF7 and MDA-MB-468 lines not seen for MD77 itself [2]. The target compound’s unique combination – 4-fluorobenzamide (not 4-CF₃ or 3-CH₃) paired with an unsubstituted 4-phenyl ring (not 4-chlorophenyl or 3,4-diethoxyphenyl) – occupies a structural niche for which no direct biological surrogate exists. Procurement of a 'similar' furazan benzamide without controlling for both substitution positions risks selecting a compound with qualitatively different target engagement, cytotoxicity profile, and physicochemical behavior.

4-Chlorophenyl analogs MD77 or 4-fluorobenzamide with 4-Cl-phenyl may alter target engagement and cytotoxicity profiles, not interchangeable without validation.
Benzamide para-substituent variation Replacing 4-F with 4-CF₃ or 3-CH₃ shifts electronic character and metabolic susceptibility, requiring re-evaluation of SAR context.

4-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: Evidence vs. Analogs


Lower Molecular Weight vs. MD77 Enhances Ligand Efficiency

The target compound (MW = 283.26 g/mol) is approximately 98 Da lighter than the prototypical furazan lead MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide; MW ≈ 381.7 g/mol, C₁₆H₉ClF₃N₃O₂). This difference arises from replacement of the 4-CF₃ group with 4-F on the benzamide ring and the 4-Cl with H on the oxadiazole phenyl ring [1]. The lower molecular weight translates to a higher ligand efficiency floor: if both compounds were equipotent, the target compound would exhibit ~35% higher ligand efficiency (LE = 1.4 pIC₅₀ / heavy atom count). This is relevant for fragment-based or efficiency-driven lead optimization programs where MD77’s molecular weight may limit further elaboration.

Ligand efficiency
Reported
MW 283.26 g/mol (21 heavy atoms) vs. MD77 ~381.7 g/mol; ΔMW −98 g/mol, 6 fewer heavy atoms
Supports fragment-based efficiency-driven scaffold selection
Calculated from molecular formulae; no measured biological equipotency assumed
Ligand efficiency Fragment-like properties Lead optimization

Reduced Lipophilicity vs. MD77 May Improve Solubility

Replacement of the 4-trifluoromethyl group (π = +0.88) with 4-fluoro (π = +0.14) and the 4-chlorophenyl (π = +0.71) with phenyl (π = 0) on the oxadiazole ring is predicted to reduce the calculated logP by approximately 1.2–1.7 log units relative to MD77 [1]. The antiplasmodial furazan lead MMV665805 has a measured logP of 4.19, while the optimized compound 56 (3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide) achieved a more favorable logP of 2.85, correlating with improved selectivity [2]. The target compound’s predicted logP range positions it closer to the optimized antiplasmodial leads than to the more lipophilic MD77, suggesting potential advantages in aqueous solubility and reduced off-target binding.

Lipophilicity shift
Class-level
Predicted cLogP ~2.5–3.0; ΔcLogP ≈ −1.2 to −1.7 vs. MD77; comparable to optimized antiplasmodial lead (logP 2.85)
May support aqueous solubility and reduced off-target binding screening
Fragment-based estimation; no experimental logP/logD available
Lipophilicity Drug-likeness Solubility

Absence of 4-Chloro Substituent vs. MD77 Scaffold

The target compound bears an unsubstituted phenyl at oxadiazole position 4, whereas the two closest commercially available analogs – MD77 and N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide – both carry a 4-chlorophenyl group at this position [1][2]. In the Ehrsam et al. (2019) antiproliferative SAR study of MD77 derivatives, the nature of the para-substituent on both phenyl rings profoundly influenced cytotoxicity profiles: compound 4 (the regioisomer with inverted para-substituents) uniquely exhibited activity against MCF7 and MDA-MB-468 lines not observed for MD77, and demonstrated topoisomerase IIα inhibitory activity [2]. This establishes that the 4-position substituent on the oxadiazole ring is a critical determinant of biological target engagement, not a passive structural feature. The target compound’s unsubstituted phenyl represents a distinct starting point for SAR exploration.

4-Position SAR
Class-level
Target: 4-phenyl (H); MD77: 4-Cl-phenyl; Ehrsam compound 4 (regioisomer): distinct MCF7/MDA-MB-468 activity
Unsubstituted phenyl as a minimal probe for para-substituent contribution to target engagement
MTT assay; cell-line panel results from Ehrsam et al. 2019
Structure-activity relationship Halogen substitution STAT3 inhibition

Balanced 4-Fluorobenzamide Electronic Profile vs. MD77

The 4-fluoro substituent on the benzamide ring (Hammett σₚ = +0.06) exerts a modest electron-withdrawing effect, in contrast to the strongly withdrawing 4-CF₃ group (σₚ = +0.54) in MD77 and the electron-donating 3-CH₃ group in the potent antiplasmodial compound 51 (N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide; PfNF54 IC₅₀ = 0.034 µM) [1][2]. In the antiplasmodial SAR, electron-donating substituents at the benzamide 3-position enhanced activity (3-OCH₃ IC₅₀ = 0.034 µM vs. 3-NO₂ IC₅₀ = 0.856 µM) [1]. The 4-F substituent occupies an intermediate electronic space not represented in either the MD77 or antiplasmodial lead series, offering a distinct physicochemical profile for modulating amide bond stability, metabolic N-dearylation susceptibility, and target binding electrostatics.

Electronic profile
Context-dependent
σₚ +0.06 (4-F) vs. MD77 σₚ +0.54 (4-CF₃); antiplasmodial 3-substituent activity span 0.034–0.856 µM
Intermediate electronic character suitable for metabolic stability and H-bond engagement review
Hammett constants; biological data from independent series
Electronic effects Hammett substituent constant Benzamide SAR

Herbicide Patent Landscape for 4-Halogen Furazan Benzamides

Patent families including EP 0 173 657 A1 and WO 2011/035874 A1 explicitly describe N-(1,2,5-oxadiazol-3-yl)benzamides bearing halogen substituents (including fluorine) on the benzamide phenyl ring as herbicidal active ingredients with broad-spectrum weed control [1][2]. The generic formula encompasses compounds where the benzamide phenyl ring is substituted at the 2-, 3-, and 4-positions with halogens, among other groups. While the exact target compound is not explicitly exemplified in the available patent abstracts, its structure falls within the claimed Markush space, distinguishing it from the MD77 series (developed for oncology) and the MMV665805 series (developed for malaria). This creates a distinct intellectual property and application-domain differentiation for agrochemical screening programs.

Herbicide patent
Source review
Falls within Markush claims of WO 2011/035874 A1 (halogen-substituted furazan benzamides)
Structural alignment with herbicide chemotype supports agrochemical screening inclusion
No specific herbicidal IC₅₀ data for exact target compound
Herbicide Agrochemical Patent composition-of-matter

4-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: Application Scenarios


Fragment-Based STAT3-SH2 Inhibitor Lead Generation

With a molecular weight of only 283 g/mol and an unsubstituted phenyl ring at the oxadiazole 4-position, this compound serves as a minimal furazan-benzamide fragment for structure-based design campaigns targeting the STAT3-SH2 domain. Its MW is ~98 Da lower than MD77, providing ample room for vector-based elaboration while maintaining ligand efficiency [1]. The absence of the 4-chloro substituent eliminates a potential metabolic soft spot, and the 4-fluorobenzamide offers a balanced electronic profile intermediate between the strongly withdrawing CF₃ of MD77 and the electron-donating groups favored in the antiplasmodial series .

Agrochemical Herbicide Lead Screening

The compound falls within the Markush claims of WO 2011/035874 A1, which describes N-(1,2,5-oxadiazol-3-yl)benzamides with halogen substituents as broad-spectrum herbicides [1]. Its moderate predicted lipophilicity (cLogP ~2.5–3.0) and low molecular weight align with the physicochemical property ranges typically sought for foliar-applied herbicides (favorable cuticular penetration without excessive soil binding). Procurement for agrochemical screening is justified by the structural match to the patented herbicide chemotype, a feature not shared by the MD77 or MMV665805 series.

Oxadiazole 4-Position SAR in Antiproliferative Furazans

The Ehrsam et al. (2019) study demonstrated that altering the para-substituent on the oxadiazole 4-phenyl ring qualitatively changes the cancer cell-line selectivity profile, with the regioisomeric compound 4 showing unique activity against MCF7 and MDA-MB-468 [1]. The target compound, bearing an unsubstituted phenyl at this position, represents the simplest member of a potential para-substituent scan (4-H, 4-F, 4-Cl, 4-CF₃, 4-OCH₃) and can serve as the baseline comparator for establishing the intrinsic contribution of the 4-phenyl ring to antiproliferative activity in the absence of any para-substitution effect.

Computational Docking Reference for STAT3-SH2 Domain

The compound’s well-defined, synthetically accessible structure with only 21 heavy atoms makes it suitable as a reference ligand for validating docking protocols against the STAT3-SH2 domain (PDB entries used for MD77 docking studies) [1]. Its small size facilitates exhaustive conformational sampling, and the fluorine atom provides a unique NMR-active (¹⁹F) and electron-density probe for assessing pose prediction accuracy in structure-based virtual screening campaigns targeting the furazan-binding proteome.

Application
Selection Property
Validation Focus
STAT3-SH2 lead generation
Fragment-like MW & halogen-free scaffold
Ligand efficiency & metabolic stability review
Herbicide screening
Alignment with patented chemotype
Agrochemical cascade fit
Oxadiazole 4-position SAR
Unsubstituted 4-phenyl baseline
Cell-line selectivity profiling
Computational docking reference
Small heavy-atom count & ¹⁹F probe
Docking pose prediction accuracy
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